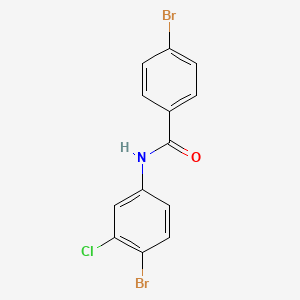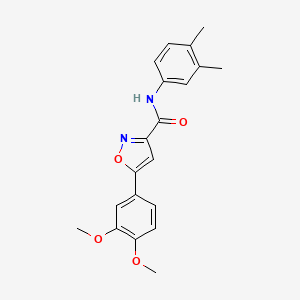![molecular formula C23H28N2O4 B4630280 methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Übersicht
Beschreibung
The chemical under discussion belongs to a class of compounds that exhibit interesting chemical and physical properties due to their complex molecular structure. These compounds are typically studied for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives often involves chemoselective reactions under mild conditions. For instance, the use of tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated for the chemoselective tert-butoxycarbonylation of amine hydrochlorides and phenols without the need for a base, yielding high product yields (Ouchi et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this family, especially those with isoquinoline and benzisoxazole motifs, is characterized by complex cyclic systems that confer a range of chemical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, providing detailed insights into the arrangement of atoms within the molecule and their spatial configuration (Sokol et al., 2002).
Chemical Reactions and Properties
Compounds similar to the one often participate in nucleophilic addition reactions, tert-butoxycarbonylation, and cyclization reactions, leading to the formation of various heterocycles. These reactions are influenced by the presence of tert-butoxycarbonyl groups and the structural configuration of the isoquinoline and benzisoxazole rings (Kalugin & Shestopalov, 2011).
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis of Benzoxazole Derivatives
An efficient electrochemical method for synthesizing benzoxazole derivatives, including those related to the specified chemical structure, has been developed. This green chemistry approach enables the synthesis without toxic reagents or solvents, using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions with benzylamine derivatives (Salehzadeh, Nematollahi, & Hesari, 2013).
Synthesis of Isoquinoline Derivatives
Research into the Heck reaction for synthesizing isoquinoline derivatives has shown that cyclization of certain acrylate arylation products can produce isoquinoline carboxylic acid esters, demonstrating a pathway for creating compounds related to the specified chemical structure (Ture et al., 2011).
Catalytic Processes in Organic Synthesis
Studies on the cobalt carbonyl-catalyzed hydroesterification of butadiene have provided insights into the use of isoquinoline as a solvent, offering advantages in yield and ease of product separation. This research contributes to the understanding of catalytic processes relevant to the synthesis of complex esters and carbonyl compounds (Matsuda, 1973).
Novel Reactions of N-tert-Butylimines
Explorations into the thermal reactions of certain tert-butylamines have uncovered new pathways for forming N-heterocycles, potentially applicable to the synthesis or modification of the compound . These findings expand the toolkit available for creating complex organic molecules (Vu et al., 2013).
Synthesis of Benzofuroisoquinolines
A method for preparing benzofuro[3,2-c]isoquinoline derivatives has been described, involving the condensation of specific benzoates with salicylonitriles. This process highlights a versatile approach to constructing fused heterocyclic systems, relevant to the chemical structure (Kalugin & Shestopalov, 2011).
Eigenschaften
IUPAC Name |
methyl 2-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)16-9-10-19-17(12-16)20(24-29-19)21(26)25-13-15-8-6-5-7-14(15)11-18(25)22(27)28-4/h5-8,16,18H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLALCMQKEGMZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)N3CC4=CC=CC=C4CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)


![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
